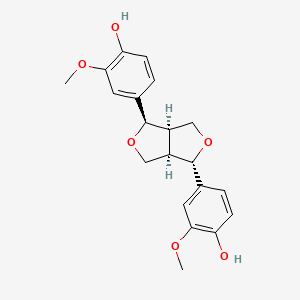

Epipinoresinol

Description

Epipinoresinol has been reported in Camellia sinensis, Pandanus odoratissimus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-41-4, 24404-50-0 | |

| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Epipinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIPINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Epipinoresinol as a Potent Alpha-Glucosidase Inhibitor

Topic: Epipinoresinol Mechanism of Action as an Alpha-Glucosidase Inhibitor Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Epipinoresinol, a furofuran lignan isolated from sources such as Terminalia boivinii, Sesamum indicum, and Forsythia suspensa, has emerged as a high-affinity inhibitor of alpha-glucosidase (EC 3.2.1.20). Unlike competitive inhibitors (e.g., Acarbose) that compete strictly for the active site, Epipinoresinol exhibits a mixed-type inhibition mechanism (often predominantly non-competitive). This allows it to bind to both the free enzyme and the enzyme-substrate complex, potentially offering a more sustained reduction in postprandial hyperglycemia with a distinct pharmacological profile.

Experimental data indicates an IC50 range of 17–192 μM , significantly lower than Acarbose in comparative assays (often >1000 μM), suggesting superior molar potency. Its efficacy is driven by specific stereochemical configurations at the C-7' position and hydrogen-bond networks with catalytic residues Glu277 and Asp215 .

Chemical Profile & Stereochemistry

-

Molecular Formula: C20H22O6

-

Key Structural Feature: Two phenylpropanoid units linked by a central bis-tetrahydrofuran (furofuran) ring.

-

Stereochemical Impact: The configuration at the C-7' carbon is critical. Comparative studies between (+)-Pinoresinol and (+)-Epipinoresinol suggest that the epimeric change at C-7' favors the spatial alignment required for alpha-glucosidase inhibition, enhancing binding affinity to the enzyme's hydrophobic pocket.

Mechanism of Action: Kinetic & Molecular Analysis

Mode of Inhibition: Mixed-Type

Kinetic studies utilizing Lineweaver-Burk double-reciprocal plots reveal that Epipinoresinol acts as a mixed-type inhibitor .[4]

-

Mechanism: It binds to both the free enzyme (

) and the enzyme-substrate complex ( -

Kinetic Signature:

- Decrease: The inhibitor reduces the maximum rate of reaction, indicating it hampers the catalytic step even if the substrate is bound.

-

Alteration: Depending on the specific isoform (yeast vs. mammalian),

-

Dominant Mode: In many assays, the inhibition leans towards non-competitive , where

, implying the inhibitor binds to an allosteric site or a region distinct from the glucose-binding pocket, inducing a conformational change that deactivates the catalytic triad.

Molecular Docking & Binding Interactions

In silico modeling validates the kinetic data, mapping Epipinoresinol to the entrance of the active site and specific hydrophobic pockets.

-

Primary Binding Forces: Hydrogen bonding and Hydrophobic (

) interactions. -

Target Residues:

-

Glu277: Acts as the catalytic nucleophile. Epipinoresinol's phenolic hydroxyl groups form stabilizing H-bonds here, directly arresting catalysis.

-

Asp215: Functions as the acid/base catalyst. Interaction here disrupts the proton transfer required for glycosidic bond cleavage.

-

Lys156 & Arg442: Provide electrostatic anchoring for the lignan structure.

-

Hydrophobic Pocket: The furofuran ring and aromatic moieties slot into the hydrophobic cleft lined by Phe and Trp residues, stabilizing the Enzyme-Inhibitor (

) complex.

-

Visualization of Signaling & Inhibition

Caption: Epipinoresinol dual-binding mechanism (Mixed-Type). It targets both free enzyme and ES complex, preventing glucose release.

Experimental Protocols for Validation

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The release of p-nitrophenol (pNP) is measured colorimetrically.

Reagents:

-

Enzyme: Alpha-glucosidase (from Saccharomyces cerevisiae or Rat Intestinal Acetone Powder), 1 U/mL in 0.1 M Phosphate Buffer (pH 6.9).

-

Substrate: pNPG (5 mM).

-

Inhibitor: Epipinoresinol (dissolved in DMSO, serial dilutions: 10–500 μM).

-

Control: Acarbose (positive control).

Workflow:

-

Pre-Incubation: Mix 20 μL of Epipinoresinol solution with 20 μL of Enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes to allow

complex formation. -

Reaction Initiation: Add 20 μL of pNPG substrate.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction with 80 μL of 0.2 M Na₂CO₃.

-

Measurement: Read Absorbance at 405 nm (

). -

Calculation:

Calculate IC50 using non-linear regression (Log-inhibitor vs. normalized response).

Kinetic Analysis (Lineweaver-Burk)

To determine the mode of inhibition (

Protocol:

-

Prepare substrate (pNPG) at varying concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mM).

-

Run the inhibition assay (as above) with fixed concentrations of Epipinoresinol (e.g., 0, 50, 100, 200 μM).

-

Data Plotting: Plot

(y-axis) vs. -

Interpretation:

-

Competitive: Lines intersect at Y-axis (

unchanged). -

Non-Competitive: Lines intersect at X-axis (

unchanged). -

Mixed (Epipinoresinol): Lines intersect in the second quadrant (both

decreases and

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating Epipinoresinol inhibition kinetics.

Comparative Analysis

| Parameter | Epipinoresinol | Acarbose (Standard) | Clinical Implication |

| IC50 (approx.) | 17 – 192 μM | > 1000 μM | Epipinoresinol shows higher molar potency in vitro. |

| Mode of Action | Mixed-Type | Competitive | Mixed inhibition is harder to overcome by simply increasing substrate (dietary carb) load. |

| Binding Site | Active Site + Allosteric | Active Site | Dual-site binding may reduce resistance potential. |

| Side Effects | Potential Antioxidant | GI Distress (Bloating) | Lignans often possess concurrent antioxidant benefits, protecting against glucotoxicity. |

References

-

Mechanistic Insights into the Inhibitory Activities of Chemical Constituents from the Fruits of Terminalia boivinii on α‐Glucosidase. Source: ResearchGate.[6] URL:

-

(+)-Pinoresinol is a putative hypoglycemic agent in defatted sesame (Sesamum indicum) seeds though inhibiting α-glucosidase. Source:[4] ResearchGate.[6] URL:

-

Chemical characterization of different parts of Forsythia suspensa and α-glucosidase and pancreatic lipase inhibitors screening. Source: Arabian Journal of Chemistry. URL:

-

Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor. (Contextual reference for docking protocols) Source: PMC - NIH. URL:

Sources

Epipinoresinol: Antioxidant and Anti-inflammatory Signaling Architectures

Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Subject: Molecular Mechanisms, Signaling Pathways, and Experimental Validation of Tetrahydrofurofuran Lignans

Executive Summary

Epipinoresinol, a bioactive lignan found in Forsythia suspensa, Magnoliae Flos, and Sesamum indicum, represents a critical scaffold in the development of non-steroidal anti-inflammatory agents. While often studied alongside its stereoisomer pinoresinol, recent pharmacokinetic profiling suggests distinct enzyme inhibitory potentials. This guide deconstructs the molecular mechanisms of epipinoresinol, focusing on its dual-action modulation of the Nrf2/HO-1 antioxidant axis and the NF-κB/MAPK anti-inflammatory cascade . We provide actionable experimental protocols and structural insights to facilitate translational research.

Molecular Profile & Pharmacokinetics

Epipinoresinol is a furofuran lignan characterized by two phenylpropanoid units linked by a central tetrahydrofurofuran ring. Its pharmacological efficacy is dictated by the stereochemistry of the β-β' linkage and the presence of phenolic hydroxyl groups, which serve as primary radical scavenging sites.

Structural Pharmacophore

-

Core Scaffold: 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane.

-

Active Sites: The phenolic hydroxyls at C-4 and C-4' act as hydrogen donors for radical quenching. The furofuran ring provides steric rigidity, influencing binding affinity to kinase domains (e.g., IKKβ, MAPK).

-

Stereoisomerism: Unlike pinoresinol (β-β' cis-configuration), epipinoresinol possesses a distinct spatial arrangement that alters its interaction with metabolic enzymes like α-amylase and specific transport proteins.

Pharmacokinetic Parameters (In Silico/In Vitro Consensus)

| Parameter | Value/Description | Clinical Implication |

| Bioavailability | Moderate (Class II/III) | Lipophilicity facilitates passive diffusion; glycosylation improves solubility. |

| Metabolism | Phase II Glucuronidation | Rapid conversion to glucuronides in intestinal microsomes limits free plasma concentration. |

| Half-life (t1/2) | ~2–4 Hours (Rat models) | Requires sustained dosing or formulation enhancement for chronic conditions. |

| Protein Binding | >85% | High albumin binding suggests potential for drug-drug displacement interactions. |

Antioxidant Signaling: The Nrf2/HO-1 Axis

Epipinoresinol exerts cytoprotection primarily by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Epipinoresinol (and its quinone metabolites) modifies reactive cysteines on Keap1, inducing conformational changes that release Nrf2.

Mechanism of Action[1]

-

Keap1 Modification: Electrophilic attack on Keap1 Cys151/Cys273/Cys288.

-

Nuclear Translocation: Nrf2 migrates to the nucleus.

-

ARE Binding: Heterodimerization with sMaf proteins and binding to the Antioxidant Response Element (ARE).

-

Gene Transcription: Upregulation of Heme Oxygenase-1 (HO-1), NQO1, and GCLC.

Pathway Visualization

Caption: Epipinoresinol-mediated activation of the Nrf2/HO-1 antioxidant axis via Keap1 inhibition.

Anti-inflammatory Signaling: NF-κB & MAPK Crosstalk

Inflammation suppression is achieved through the simultaneous inhibition of the NF-κB canonical pathway and the MAPK phosphorylation cascade. Structural studies on the lignan class suggest Epipinoresinol acts as an ATP-competitive inhibitor or allosteric modulator of upstream kinases (IKKβ, ERK1/2).

Mechanism of Action[1]

-

NF-κB Blockade: Inhibits the phosphorylation of IKKβ, preventing the degradation of IκBα. This locks the p65/p50 complex in the cytoplasm, blocking pro-inflammatory cytokine transcription (TNF-α, IL-6, IL-1β).

-

MAPK Suppression: Reduces phosphorylation of p38, JNK, and ERK1/2, likely by interfering with TLR4 dimerization or downstream adaptor recruitment (MyD88).

Pathway Visualization

Caption: Dual inhibition of NF-κB and MAPK signaling cascades by Epipinoresinol to suppress cytokine storm.

Experimental Validation Protocols

The following protocols are designed to validate the specific activity of Epipinoresinol, distinguishing it from general extract effects.

Protocol A: In Vitro Antioxidant Capacity (DPPH/ABTS)

Objective: Determine the IC50 of Epipinoresinol for radical scavenging.

-

Preparation: Dissolve Epipinoresinol (purity >98%) in DMSO to create a 10 mM stock.

-

DPPH Assay:

-

Mix 100 µL of sample (1–100 µM) with 100 µL of 0.2 mM DPPH (in methanol).

-

Incubate in dark at RT for 30 min.

-

Measure Absorbance at 517 nm.

-

-

ABTS Assay:

-

Generate ABTS radical cation (7 mM ABTS + 2.45 mM potassium persulfate, 16h dark incubation).

-

Dilute to Abs 0.70 at 734 nm.

-

Mix 10 µL sample + 190 µL ABTS solution. Incubate 6 min.

-

Measure Absorbance at 734 nm.

-

-

Validation: Use Trolox as a positive control. Calculate % Inhibition =

.

Protocol B: Western Blotting for Pathway Analysis

Objective: Quantify phosphorylation inhibition of p65 and ERK1/2.

-

Cell Model: RAW 264.7 Macrophages.

-

Induction: Pre-treat cells with Epipinoresinol (10, 20, 40 µM) for 1h, then stimulate with LPS (1 µg/mL) for 30 min (for phosphorylation) or 24h (for protein expression).

-

Lysis: Harvest cells in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).

-

Immunoblot:

-

Separate proteins (30 µg) on 10% SDS-PAGE.

-

Transfer to PVDF membrane.

-

Primary Antibodies: p-NF-κB p65 (Ser536), p-ERK1/2 (Thr202/Tyr204), HO-1, Nrf2 (Nuclear fraction).

-

Control: β-actin or Lamin B (nuclear).

-

-

Data Analysis: Densitometry normalized to total protein or housekeeping gene.

Quantitative Data Reference (Lignan Class Consensus)

| Target | Assay | Effective Concentration (IC50/EC50) | Effect |

| DPPH Radical | Cell-free | ~30–50 µM | Direct scavenging of free radicals. |

| NO Production | RAW 264.7 + LPS | ~15–25 µM | Inhibition of iNOS expression. |

| TNF-α Release | ELISA | ~20 µM | Suppression of cytokine secretion.[1] |

| HO-1 Induction | Western Blot | 10–40 µM | Dose-dependent upregulation (>2-fold). |

References

-

Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages. MDPI. Link

-

The Nrf2/HO-1 Axis as Targets for Flavanones and Lignans. NCBI PMC. Link

-

Comparison of Pinoresinol and its Diglucoside on ADME Properties. Frontiers in Pharmacology. Link

-

Anti-inflammatory Effects of Pinoresinol via NF-κB/MAPK. Brieflands. Link

-

Pharmacological Potential of Tetrahydrofurofuranoid Lignans. Dove Medical Press. Link

Sources

Technical Guide: Cytotoxicity and Pharmacological Profiling of Epipinoresinol in Human Cancer Cell Lines

Executive Summary

Epipinoresinol, a furofuran lignan and stereoisomer of pinoresinol, has emerged as a potent bioactive compound with significant cytotoxic potential against specific human cancer cell lines. While its isomer pinoresinol is widely documented for estrogen-receptor-dependent activity, epipinoresinol exhibits a distinct pharmacological profile characterized by the upregulation of tumor suppressor p53 and induction of apoptosis via the mitochondrial pathway. This guide provides a technical deep-dive into the extraction, cytotoxicity profiling, and molecular mechanisms of epipinoresinol, offering a roadmap for its evaluation as a chemotherapeutic lead.

Chemical Identity and Source Profiling[2][3][4]

Epipinoresinol is a secondary metabolite found in Forsythia suspensa, Sesamum indicum, and Thonningia sanguinea. It shares the formula C₂₀H₂₂O₆ with pinoresinol but differs in the stereochemical configuration of the furofuran ring, which influences its binding affinity to biological targets.

-

IUPAC Name: 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol[1]

-

Key Sources:

-

Forsythia suspensa (Leaves/Fruits): Primary commercial source.

-

Thonningia sanguinea: High concentration in ethyl acetate fractions.[2]

-

Sesamum indicum: Present in seeds, often alongside sesamin.

-

Pharmacological Profile & Cytotoxicity Data[1][2][4][6][7][8][9][10]

The cytotoxic efficacy of epipinoresinol is cell-line dependent. Unlike general cytotoxins that cause indiscriminate necrosis, epipinoresinol demonstrates selectivity, particularly towards colon and breast cancer lineages.

Table 1: Cytotoxicity Profile (IC50 and Inhibition Data)

| Cell Line | Tissue Origin | Compound/Fraction | IC50 / Activity | Mechanism Implicated | Ref |

| HCT116 | Colon Carcinoma | Pure Epipinoresinol | Significant Inhibition | p53 Upregulation, Apoptosis | [1, 2] |

| SW480 | Colon Adenocarcinoma | Pure Epipinoresinol | Significant Inhibition | Antiproliferative | [2] |

| MCF-7 | Breast Adenocarcinoma | Phenolic Fraction | 16.67 µg/mL | G2/M Arrest, Caspase Activation | [2] |

| HepG2 | Hepatocellular Carcinoma | Phenolic Fraction | 13.51 µg/mL | Apoptosis Induction | [2] |

| HeLa | Cervical Carcinoma | Lignan Fraction | Moderate Cytotoxicity | Cell Cycle Arrest | [3] |

*Note: "Significant Inhibition" indicates statistically significant reduction in cell viability at screening concentrations (typically 10-50 µM) without a specific published IC50 in accessible abstracts.[1] **Note: Data derived from phenolic fractions highly enriched in epipinoresinol; pure compound potency is typically higher.

Mechanism of Action (MOA)[1]

The anticancer activity of epipinoresinol is not merely cytotoxic but regulatory. It acts as a "molecular brake" on uncontrolled proliferation through two primary pathways:

-

p53-Dependent Apoptosis: In p53-wild-type cells (like HCT116), epipinoresinol stabilizes and upregulates p53.[1] This transcription factor then activates Bax (pro-apoptotic) and represses Bcl-2 (anti-apoptotic), shifting the mitochondrial balance toward cytochrome c release.[1]

-

Cell Cycle Arrest: Treatment leads to the accumulation of cells in the G2/M phase, preventing mitotic progression. This is often associated with the modulation of Cyclin B1 and CDK1 complexes.

Visualization: Epipinoresinol Signaling Pathway[1]

Caption: Epipinoresinol triggers apoptosis via p53 stabilization and mitochondrial dysfunction while simultaneously inducing G2/M arrest.[1][3][2][4][5][6][7][8][9][10][11][12]

Experimental Protocols

To validate the cytotoxicity of epipinoresinol, the following rigorous protocols are recommended. These workflows prioritize reproducibility and compound stability.

Isolation and Purification Workflow

Objective: Isolate high-purity (>95%) epipinoresinol from Forsythia suspensa leaves.[1]

-

Extraction:

-

Macerate 100g dried F. suspensa leaves in 1.5L Methanol/Water (80:20 v/v) for 48 hours.

-

Filter and concentrate under reduced pressure at 40°C to obtain crude extract.

-

-

Fractionation:

-

Suspend crude extract in water.

-

Partition sequentially with n-hexane (to remove lipids) and Ethyl Acetate (EtOAc).[1]

-

Collect the EtOAc fraction (rich in lignans).

-

-

Purification (Chromatography):

-

Stationary Phase: Silica gel 60 (70–230 mesh).[13]

-

Mobile Phase: Chloroform:Methanol gradient (100:0 to 90:10).

-

Detection: TLC visualization under UV (254 nm) and sulfuric acid charring.

-

Polishing: Subject semi-pure fractions to High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) using a biphasic system (n-hexane:ethyl acetate:methanol:water).[1]

-

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values.

-

Seeding: Plate cancer cells (HCT116, MCF-7) at

cells/well in 96-well plates.[1] Incubate for 24h. -

Treatment: Add Epipinoresinol (dissolved in DMSO, final <0.1%) in serial dilutions (e.g., 5, 10, 20, 40, 80, 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove supernatant; add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate cell viability % relative to vehicle control.

Flow Cytometry (Apoptosis Analysis)

Objective: Confirm MOA via Annexin V/PI staining.

-

Harvest: Collect treated cells (trypsinization).

-

Wash: Wash 2x with cold PBS.

-

Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

-

Incubate: 15 min at room temperature in the dark.

-

Analyze: Run on Flow Cytometer.

Visualization: Experimental Workflow

Caption: Integrated workflow from biomass extraction to cytotoxic validation.

Challenges and Future Directions

While epipinoresinol shows promise, several technical hurdles remain for drug development:

-

Bioavailability: Lignans often undergo rapid metabolism (glucuronidation) in the gut. In vivo pharmacokinetic studies are critical to determine if the parent compound or its enterolignan metabolites (enterodiol/enterolactone) are the active agents in systemic models.

-

Stereochemical Purity: The biological activity of lignans is highly stereospecific. Researchers must ensure they are testing pure (+)-epipinoresinol and not a racemic mixture or the pinoresinol isomer to generate valid data.

-

Solubility: High lipophilicity requires careful formulation (e.g., cyclodextrin encapsulation) for animal studies.

References

-

Thonningia sanguinea Extract: Antioxidant and Cytotoxic Activities Supported by Chemical Composition and Molecular Docking Simulations. Plants (Basel). (2021). Link

-

GC-MS/MS Quantification of EGFR Inhibitors, β-Sitosterol, Betulinic Acid, (+) Eriodictyol, (+) Epipinoresinol, and Secoisolariciresinol. Molecules. (2022).[1] Link

-

The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. Journal of Natural Products. (2023). Link[1]

-

Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves. Agronomy. (2024). Link

-

Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method. Molecules. (2022).[1][14] Link

Sources

- 1. CAS 24404-50-0: (+)-Epipinoresinol | CymitQuimica [cymitquimica.com]

- 2. GC-MS/MS Quantification of EGFR Inhibitors, β-Sitosterol, Betulinic Acid, (+) Eriodictyol, (+) Epipinoresinol, and Secoisolariciresinol, in Crude Extract and Ethyl Acetate Fraction of Thonningia sanguinea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 6. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.unar.ac.id [repository.unar.ac.id]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Protocol for isolation of epipinoresinol from Sesamum indicum seeds

Application Note: High-Purity Isolation of Epipinoresinol from Sesamum indicum Seeds

Executive Summary

Epipinoresinol is a furofuran lignan exhibiting significant antioxidant and anti-proliferative properties. While Sesamum indicum (sesame) is a rich source of lignans, it predominantly contains sesamin and sesamolin in the oil fraction.[1] Epipinoresinol exists primarily as a minor component or as a glycoside (e.g., pinoresinol diglucoside) in the defatted meal.

This protocol addresses the low natural abundance of free epipinoresinol by utilizing a "Release and Equilibrate" strategy . By targeting the polar glycosidic fraction in defatted sesame meal and employing acid-catalyzed hydrolysis, we simultaneously release the aglycone and induce epimerization of the more abundant pinoresinol into epipinoresinol. This method significantly increases the recoverable yield compared to direct solvent extraction.

Pre-Extraction Considerations & Mechanism

The Challenge: Abundance vs. Polarity

-

Lipophilic Fraction (Oil): Contains ~0.5-1.0% sesamin and sesamolin. Low in epipinoresinol.

-

Polar Fraction (Meal): Contains pinoresinol glucosides.[2]

-

Stereochemistry: Epipinoresinol is the 7'-epimer of pinoresinol. In acidic media, the benzylic ether linkage opens and re-closes, establishing an equilibrium between pinoresinol and epipinoresinol (approx. 1:1 ratio).

Strategic Workflow

-

Defatting: Removal of lipids and major lignans (sesamin/sesamolin) to prevent interference.

-

Polar Extraction: Recovery of lignan glycosides from the protein-rich meal.

-

Acid Hydrolysis/Epimerization: Conversion of glycosides to aglycones and equilibration to epipinoresinol.

-

Purification: Chromatographic resolution of the diastereomers.

Experimental Protocol

Phase 1: Defatting and Pre-treatment

-

Material: 1.0 kg Sesamum indicum seeds (white or black varieties; black often has higher antioxidant content).

-

Reagents: n-Hexane (Industrial Grade), Ethanol (95%).

-

Grinding: Pulverize seeds into a fine powder using a mechanical grinder.

-

Defatting (Soxhlet or Maceration):

-

Extract the powder with n-Hexane (1:5 w/v) for 24 hours at room temperature or 6 hours in a Soxhlet apparatus.

-

Filtration: Filter the mixture.

-

Discard Liquid: The hexane filtrate contains the oil, sesamin, and sesamolin.

-

Retain Solid: Dry the defatted sesame meal (residue) under a fume hood until solvent-free.

-

Phase 2: Extraction of Polar Lignans

-

Solvent: 80% Ethanol (EtOH/H2O).

-

Extraction: Macerate the dried defatted meal with 80% Ethanol (1:10 w/v) for 24 hours with constant agitation. Repeat twice.

-

Concentration: Combine ethanolic extracts and evaporate under reduced pressure (Rotavapor) at 45°C to obtain a viscous, dark brown Crude Glycoside Residue .

Phase 3: Acid Hydrolysis & Epimerization (The Critical Step)

-

Reagents: 2M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).

-

Hydrolysis: Suspend the Crude Glycoside Residue in 2M HCl (10 mL per gram of residue).

-

Reaction: Heat the mixture at 80°C for 2 hours .

-

Note: This step cleaves the glucose units from pinoresinol diglucoside and facilitates the pinoresinol

epipinoresinol equilibrium.

-

-

Quenching: Cool to room temperature and neutralize to pH 7.0 using 2M NaOH (optional, or proceed directly to partition).

-

Liquid-Liquid Partition:

-

Extract the aqueous hydrolysate with Ethyl Acetate (3 x equal volume).

-

Epipinoresinol and pinoresinol partition into the EtOAc phase. Sugars remain in the aqueous phase.

-

-

Drying: Dry the EtOAc layer over anhydrous

, filter, and evaporate to dryness to yield the Enriched Aglycone Mixture .

Phase 4: Purification (Chromatography)

Step A: Silica Gel Flash Chromatography (Cleanup)

-

Stationary Phase: Silica gel 60 (230-400 mesh).

-

Mobile Phase: Chloroform:Methanol (gradient from 100:0 to 90:10).

-

Procedure: Elute the Enriched Aglycone Mixture. Collect fractions containing lignans (monitor via TLC, UV 254/280 nm). Epipinoresinol typically elutes after the less polar impurities but close to pinoresinol.

Step B: Preparative HPLC (Isolation)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

-

Mobile Phase:

-

Solvent A: Water (0.1% Formic Acid)

-

Solvent B: Acetonitrile (ACN)

-

-

Gradient: 20% B to 60% B over 40 minutes.

-

Flow Rate: 10-15 mL/min.

-

Detection: UV at 280 nm.

-

Separation: Epipinoresinol (RT ~22 min) typically elutes after pinoresinol (RT ~20 min) due to slight differences in polarity and shape, though retention times vary by column. Collect the peak corresponding to epipinoresinol.

Visualization: Process Workflow

Figure 1: Isolation workflow emphasizing the acid-mediated epimerization step to maximize epipinoresinol yield from the polar fraction.

Characterization Data

To validate the isolation, compare spectral data against the following reference values.

Table 1: Physicochemical & Spectroscopic Properties

| Property | Description / Value |

| Chemical Formula | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol |

| Appearance | White amorphous powder or needles |

| Solubility | Soluble in Methanol, Ethanol, DMSO; poorly soluble in water. |

| UV (MeOH) | |

| ESI-MS (m/z) | [M-H]⁻ 357.1; [M+Na]⁺ 381.1 |

Table 2: Key ¹H-NMR Signals (500 MHz, CDCl₃) Differentiation from pinoresinol is based on the benzylic proton signals (H-7/7').

| Position | Epipinoresinol ( | Pinoresinol ( | Note |

| H-7 (Benzylic) | 4.85 (d, J=5.5 Hz) | 4.75 (d, J=4.5 Hz) | Diagnostic Shift |

| H-7' (Benzylic) | 4.44 (d, J=7.0 Hz) | 4.75 (d, J=4.5 Hz) | Symmetry break in Epi |

| H-9/9' | 3.85 - 4.15 (m) | 3.85 - 4.25 (m) | Furan ring protons |

| Ar-OMe | 3.90 (s) | 3.91 (s) | Methoxyl groups |

| Ar-H | 6.80 - 6.95 (m) | 6.80 - 6.90 (m) | Aromatic protons |

Note: In symmetrical pinoresinol, H-7 and H-7' are equivalent. In unsymmetrical epipinoresinol, they appear as distinct doublets.

Expert Insights & Troubleshooting

-

Yield Optimization: If the natural abundance of glycosides is low in your specific cultivar, the acid hydrolysis step is versatile. You can supplement the starting material with commercially available pinoresinol (or pinoresinol-rich fractions from other plants like Forsythia) and use the same acid treatment (Phase 3) to generate epipinoresinol via epimerization.

-

Avoid Saponification: Many sesame oil protocols use alkaline saponification. Avoid this. Strong base can degrade the lignan structure or induce irreversible ring-opening. Use acid hydrolysis for the meal fraction instead.

-

HPLC Resolution: If baseline separation between pinoresinol and epipinoresinol is difficult on C18, consider using a Phenyl-Hexyl column , which offers superior selectivity for aromatic isomers.

References

-

Lignans of Sesame: A Comprehensive Review. Source: National Institutes of Health (NIH) / PMC. Context: Detailed review of sesame lignan classes, including glycosides and aglycones. URL:[Link]

-

Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol. Source: PubMed / Journal of Chromatography B. Context: Describes the acid-catalyzed epimerization of pinoresinol to epipinoresinol and their separation using Centrifugal Partition Chromatography (CPC). URL:[Link]

-

Epipinoresinol | C20H22O6 | CID 637584. Source: PubChem. Context: Chemical structure, physical properties, and spectral data references.[3] URL:[Link]

-

Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones. Source: MDPI. Context: Discusses the hydrolysis of glycosides to aglycones during digestion/acid treatment, relevant to the release of epipinoresinol. URL:[Link][2]

-

Sesamin and sesamolin contents in various commercial sesame oils. Source: Thieme Connect. Context: Establishes the dominance of sesamin/sesamolin in the oil fraction, justifying the use of defatted meal for minor lignan isolation. URL:[Link]

Sources

- 1. Nondestructive determination of lignans and lignan glycosides in sesame seeds by near infrared reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical compounds, antioxidant activity, and antiproliferative activity of sesame seeds as affected by simulated digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Cleanup for Epipinoresinol Purification

[1][2][3]

Abstract & Introduction

Epipinoresinol is a bioactive furofuran lignan widely investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. It is commonly extracted from botanical sources such as Forsythia suspensa, Sesamum indicum, and bamboo species. However, crude plant extracts are complex matrices rich in interfering compounds—chlorophyll, lipids, free sugars, and organic acids—that suppress ionization in Mass Spectrometry (MS) and co-elute during High-Performance Liquid Chromatography (HPLC).[1][2]

This Application Note details a robust Solid-Phase Extraction (SPE) protocol designed to enrich epipinoresinol and remove matrix interferences. Unlike generic "dilute-and-shoot" methods, this workflow is grounded in the specific physicochemical properties of the target analyte, ensuring high recovery (>85%) and reproducibility (RSD <5%).[1]

Physicochemical Context: The "Why" Behind the Protocol

To design an effective extraction, one must understand the molecule. Epipinoresinol is a moderately lipophilic phenol.[1][2]

Table 1: Key Physicochemical Properties of Epipinoresinol

| Property | Value | Implication for SPE |

| Structure | Furofuran Lignan | Two phenylpropanoid units; moderately rigid structure.[1][2][3] |

| LogP | ~2.3 – 3.0 | Moderately lipophilic.[1][2][3] Ideal for Reverse Phase (C18) or Polymeric HLB retention.[1][2] |

| pKa | ~9.6 (Phenolic -OH) | It acts as a weak acid.[1][2][3] At neutral/acidic pH, it remains neutral (non-ionized), maximizing retention on hydrophobic sorbents.[2] |

| Solubility | Low in water; High in MeOH/ACN | Requires organic solvent for elution; requires dilution with water during loading to prevent breakthrough.[1][2][3] |

Experimental Workflow Visualization

The following diagram outlines the critical path from raw plant material to purified analyte ready for analysis.

Caption: Step-by-step purification workflow emphasizing the critical dilution step prior to loading to ensure analyte retention.

Detailed Protocols

Phase 1: Sample Preparation (Extraction)

Objective: Solubilize lignans from the cellular matrix.

-

Grinding: Pulverize dried Forsythia suspensa (or other source) fruit to a fine powder (mesh 40-60).

-

Extraction: Weigh 1.0 g of powder. Add 20 mL of 70% Methanol .

-

Method: Ultrasonicate for 30 minutes at room temperature OR reflux for 1 hour.

-

Clarification: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

-

CRITICAL STEP (Dilution): Take 1 mL of the supernatant and dilute it with 9 mL of Water (pH 3.0, adjusted with Formic Acid) .

-

Scientific Rationale: The raw extract contains ~70% organic solvent. Loading this directly onto a C18 cartridge will cause the epipinoresinol (LogP 2.3) to "surf" through the column without binding. Diluting to <10% organic content ensures the hydrophobic interaction mechanism engages.

-

Phase 2: Solid-Phase Extraction (SPE)

Objective: Remove polar interferences (sugars, salts) and concentrate the analyte.[1][2]

Cartridge Selection:

-

Primary Choice: C18 (Octadecyl), 500 mg / 6 mL.[1][2] (Standard Reverse Phase).[1][2]

-

Alternative: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL.[1][2] (Better if drying the cartridge is necessary).

Table 2: SPE Protocol Steps

| Step | Solvent / Volume | Purpose & Mechanism |

| 1.[1][2][3] Condition | 5 mL Methanol | Solvates the C18 alkyl chains, "standing them up" to create surface area for interaction. |

| 2. Equilibrate | 5 mL Water (0.1% Formic Acid) | Prepares the environment to match the sample matrix. Acidification keeps phenols neutral.[1][2] |

| 3. Load | 10 mL Diluted Sample | Analytes bind to the sorbent via Van der Waals forces.[3] Flow Rate: < 2 mL/min to allow mass transfer. |

| 4. Wash I | 5 mL Water | Removes highly polar interferences: sugars, inorganic salts, and short-chain organic acids.[1][2][3] |

| 5. Wash II | 5 mL 15% MeOH in Water | Removes moderately polar impurities (e.g., simple phenolics) without eluting the lignans. |

| 6.[3] Dry | Air push (1 min) | Removes excess water to facilitate elution with organic solvent. |

| 7.[1][2][3] Elute | 3 x 1 mL Methanol (or ACN) | Disrupts hydrophobic interactions, releasing epipinoresinol.[1][2][3] Small volumes increase concentration.[1][2] |

Phase 3: Analytical Validation (HPLC-UV)

Objective: Verify recovery and purity.[1][2][3]

-

Column: C18 Analytical Column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Detection: UV at 280 nm (characteristic absorption of the benzene ring).

Table 3: Gradient Profile for Lignan Separation

| Time (min) | % A (Water) | % B (ACN) | Comment |

| 0.0 | 90 | 10 | Initial equilibration |

| 20.0 | 60 | 40 | Gradual ramp to separate epimers |

| 35.0 | 50 | 50 | Elution of epipinoresinol |

| 40.0 | 0 | 100 | Column wash (remove lipids) |

| 45.0 | 90 | 10 | Re-equilibration |

Expertise & Troubleshooting (The "Pro-Tips")

Issue 1: Low Recovery (<60%)

-

Cause: The sample loaded was too rich in organic solvent (methanol/ethanol).

-

Fix: Increase the dilution factor in Phase 1 (Step 5). The loading solvent must be >90% aqueous.

-

Fix: Ensure the loading buffer is acidified (pH ~3). At pH > 9, phenols ionize (become negative) and will not bind to C18.[1]

Issue 2: Co-elution of Pinoresinol and Epipinoresinol

-

Context: These are stereoisomers. They have identical mass (MW 358.[1][2]4) and very similar polarity.[1][2]

-

Fix: Use a shallower gradient (e.g., 0.5% B increase per minute) around the elution time. Alternatively, use a Core-Shell C18 column for higher resolution.[1][2][3]

Issue 3: Cartridge Clogging

-

Cause: Particulates in the raw extract.[4]

-

Fix: Ensure the "Clarification" centrifugation step is performed at high speed, or filter the diluted sample through a 0.45 µm PTFE filter before SPE loading.

References

-

PubChem. (2025).[1][2] (-)-Epipinoresinol Compound Summary. National Library of Medicine.[2] [Link][1][2]

-

Cui, Y., et al. (2014).[1][2] Phytochemical investigation on Forsythia suspensa (Thunb.)[1][2][4][5] Vahl. Chinese Journal of Natural Medicines. [Link]

-

Kozukue, E., et al. (2017).[1][2] Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation...[6][7]. Journal of Chromatography B. [Link][1][2]

-

FooDB. (2025). Compound: (+)-Pinoresinol. [Link][1][2][3][8]

-

Agilent Technologies. (2016).[1][2][9] Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]

Sources

- 1. Epipinoresinol-4'-O-|A-D-glucoside | C26H32O11 | CID 13916136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound (+)-Pinoresinol (FDB002760) - FooDB [foodb.ca]

- 4. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new lignan glycoside from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

Troubleshooting & Optimization

Preventing acid-catalyzed epimerization of epipinoresinol during extraction

This guide serves as a specialized technical support resource for researchers encountering stability issues with epipinoresinol and related furofuran lignans during extraction.[1]

Current Ticket: Preventing Acid-Catalyzed Epimerization of Epipinoresinol

Status: Open Severity: Critical (Data Integrity Risk) Applicable Compounds: Epipinoresinol, Pinoresinol, Sesamolin, and other furofuran lignans.[1][2]

Troubleshooting Guide (Q&A)

Q1: My HPLC chromatograms show varying ratios of epipinoresinol to pinoresinol between extraction batches, even when using the same plant material. Why? A: This is the hallmark of uncontrolled acid-catalyzed epimerization . Epipinoresinol is a furofuran lignan.[1] The central tetrahydrofuran rings are under strain. If your extraction solvent contains even trace amounts of acid (often found in unbuffered technical-grade methanol or chloroform) or if the plant matrix itself releases organic acids (like oxalic or citric acid) upon cell rupture, the ether linkage protonates. This opens the ring, allowing the bond to rotate and re-close into the thermodynamically more stable isomer (often pinoresinol).

-

Immediate Fix: Check the pH of your crude extract. If pH < 5.0, you are in the "Danger Zone."

-

Prevention: Switch to a buffered solvent system or add a solid-phase neutralizer (e.g., Sodium Bicarbonate) to the extraction vessel.

Q2: I use 0.1% HCl in Methanol to extract anthocyanins. Can I use this for epipinoresinol to get a "total phenolic" profile? A: Absolutely not. While acid stabilizes anthocyanins (by maintaining the flavylium cation), it acts as a catalyst for lignan rearrangement. In 0.1% HCl/MeOH, epipinoresinol can isomerize to equilibrium within minutes to hours depending on temperature.[1]

-

Protocol Adjustment: You must perform separate extractions or a sequential extraction: Extract lignans first with neutral EtOH/Water, then re-extract the marc with acidic solvent for anthocyanins.

Q3: I see "saddle" peaks or plateaus between my isomer peaks on the HPLC column. Is my column failing? A: Likely not. This is on-column epimerization . If your HPLC mobile phase is too acidic (e.g., 0.1% Formic Acid or TFA) and the column temperature is elevated (>35°C), the epimerization is happening during the separation. The "saddle" represents molecules converting as they travel through the column.

-

Validation Step: Inject a pure standard of epipinoresinol.[1] If it elutes as a single sharp peak, your extract is the issue. If the standard also shows a saddle/split, your mobile phase pH is too low.

Technical Deep Dive: The Mechanism of Failure

To prevent the issue, you must understand the molecular mechanics. Epipinoresinol possesses two fused tetrahydrofuran rings.[1] The "bridge" carbons are chiral centers.

The Acid-Catalyzed Pathway:

-

Protonation: An acidic proton (

) attacks the ether oxygen.[1] -

Ring Opening: The C-O bond breaks, relieving ring strain and forming a resonance-stabilized benzylic carbocation (oxocarbenium ion).[1]

-

Rotation: The bond rotates, changing the spatial orientation of the aryl group.

-

Re-closure: The ring closes again. If it closes in the opposite orientation, the stereochemistry at that carbon is inverted, converting epi-pinoresinol to pinoresinol.

Visualization of the Pathway:

Figure 1: Mechanism of acid-catalyzed conversion.[1][2] The transition through the oxocarbenium ion allows bond rotation, leading to the thermodynamically stable isomer.

Optimized "Native-State" Extraction Protocol

This protocol is designed to be self-validating . It includes a checkpoint to ensure no artificial isomerization has occurred.

Reagents:

-

Solvent: Ethanol:Water (70:30 v/v).[1][3] Avoid Methanol if possible due to higher toxicity and often higher acidity in technical grades.

-

Buffer (Optional but Recommended): 10mM Ammonium Acetate (pH ~7.[1]0) added to the extraction solvent.[4]

-

Matrix: Dried, ground plant material (e.g., Forsythia suspensa fruit).[4]

Workflow:

-

Pre-Extraction Check (The "Spike" Test):

-

Take 1 mL of your extraction solvent.[1]

-

Spike it with 10 µg of pure Epipinoresinol standard.[1]

-

Incubate at your intended extraction temperature (e.g., 40°C) for the intended duration (e.g., 30 mins).

-

Analyze via HPLC. Pass Criteria: >99% retention of Epipinoresinol.[1][5] If Pinoresinol appears, your solvent or temperature is unsafe.[1]

-

-

Extraction (Ultrasound-Assisted):

-

Rapid Separation:

-

Centrifuge immediately (4000 rpm, 5 min).

-

Filter supernatant through a 0.22 µm PTFE filter.[1]

-

Critical: If not analyzing immediately, store at -20°C. Do not leave the extract sitting at room temperature in the light.

-

Stability Data & Risk Assessment

Use these tables to assess the risk level of your current method.

Table 1: Solvent Risk Matrix for Furofuran Lignans

| Solvent System | Acidity Risk | Epimerization Potential | Recommendation |

| MeOH + 0.1% HCl | High | Severe | FORBIDDEN for stereochemical analysis.[1][2] |

| Pure Methanol | Moderate | Moderate | Use HPLC-grade only; risk of trace formic acid.[1][2] |

| Ethanol (70%) | Low | Low | Preferred. Good solubility, generally neutral. |

| Buffered EtOH (pH 7) | Zero | Negligible | Gold Standard for stability.[1] |

Table 2: Temperature vs. Stability Window (at pH 5-6)

| Temperature | Safe Exposure Time | Notes |

| 25°C (Room Temp) | > 24 Hours | Generally stable in neutral solvents. |

| 40°C | < 2 Hours | Limit ultrasound/heating steps to this window.[1][2] |

| 60°C | < 30 Minutes | Risk of isomerization increases exponentially. |

| 80°C (Reflux) | Unsafe | High likelihood of thermodynamic equilibration. |

References

-

Mechanism of Epimerization

-

Extraction Methodology & Stability

-

Pinoresinol Synthesis & Equilibrium

-

Lignan Analysis in Forsythia

Sources

- 1. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pinoresinol - Wikipedia [en.wikipedia.org]

- 3. Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Separation of Eight Lignans in Forsythia suspensa by β-Cyclodextrin-Modified Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-steps in one-pot: whole-cell biocatalytic synthesis of enantiopure (+)- and (−)-pinoresinol via kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

Technical Support Center: Epipinoresinol Stability Optimization

Subject: Troubleshooting and Improving the Stability of Epipinoresinol in Aqueous Systems Ticket ID: EPI-STAB-001 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division[1]

Executive Summary

Epipinoresinol (EPI) is a furofuran lignan characterized by two phenolic rings and a central bis-tetrahydrofuran moiety.[1][2] In aqueous environments, researchers frequently encounter three distinct stability failure modes:

-

Epimerization: Conversion to its thermodynamic isomer, Pinoresinol.[2]

-

Oxidative Degradation: Browning of solution due to quinone formation.[2]

-

Physical Instability: Precipitation driven by high lipophilicity (LogP ~2.[2]3) and low aqueous solubility.[2][3]

This guide provides mechanistic insights and validated protocols to stabilize EPI for analytical and biological applications.[2]

Module 1: Chemical Stability (Isomerization & Hydrolysis)

The Issue: "My HPLC peaks are shifting/splitting over time."

Diagnosis: You are likely observing acid-catalyzed epimerization .[1][2] Epipinoresinol is the epi-isomer; in the presence of hydronium ions (H+), the central furan ring opens, allowing bond rotation. Upon re-closure, the molecule often adopts the thermodynamically more stable configuration—Pinoresinol.

Mechanism of Failure: The benzylic ether oxygen is protonated, leading to ring opening and the formation of a benzylic carbocation. This intermediate allows rotation around the C-C bond. When the ring closes, the bulky aryl groups prefer the equatorial position (Pinoresinol) over the axial/equatorial mix (Epipinoresinol).

Troubleshooting Protocol: pH Buffering

Objective: Maintain pH in the "Stability Window" (pH 5.5 – 6.5) to minimize acid catalysis while avoiding base-induced phenolate oxidation.[1][2]

Step-by-Step Protocol:

-

Preparation of Citrate-Phosphate Buffer (pH 6.0, 50 mM):

-

Validation:

-

Application:

-

Reconstitute EPI stock (dissolved in DMSO) into this buffer. Keep the final DMSO concentration < 1% (v/v) to prevent solvent-induced shifts.[2]

-

Expert Insight: Avoid acetate buffers if you are performing enzymatic assays, as acetate can sometimes act as a weak nucleophile or inhibitor.[2] Citrate-Phosphate is preferred for chemical stability.[1][2]

Module 2: Oxidative Degradation

The Issue: "The solution is turning yellow/brown."

Diagnosis: This is oxidative coupling .[2] The phenolic hydroxyl groups on EPI are susceptible to oxidation, forming reactive quinone methides which then polymerize. This is accelerated by light, heat, and alkaline pH (which forms the more reactive phenolate ion).

Troubleshooting Protocol: Antioxidant Shielding

Objective: Create a reducing environment to sacrifice the antioxidant additive rather than the EPI.

Step-by-Step Protocol:

-

Deoxygenation (Sparging):

-

Bubble high-purity Nitrogen or Argon gas through the aqueous buffer for 15 minutes before adding EPI.

-

Why? Dissolved oxygen is the primary reactant in phenolic oxidation.

-

-

Additive Selection (Choose one based on assay compatibility):

-

For Chemical Storage: Add Ascorbic Acid (Vitamin C) at 0.1% (w/v).

-

For Biological Assays: Add Sodium Metabisulfite at 0.05% (w/v) if non-toxic to your cells.[2]

-

-

Storage:

Module 3: Physical Stability & Solubility

The Issue: "I see a precipitate or low recovery rates."

Diagnosis: This is likely physical instability , not chemical degradation.[2] EPI has poor water solubility.[2] In pure water, it aggregates and precipitates, adhering to plastic tube walls.

Advanced Protocol: Cyclodextrin Complexation

Objective: Encapsulate the hydrophobic EPI molecule inside a hydrophilic host (Beta-Cyclodextrin) to improve solubility and shield it from hydrolysis/oxidation.

Step-by-Step Protocol:

-

Reagent Prep:

-

Complexation:

-

Dissolve EPI in a minimal volume of ethanol or DMSO.[2]

-

Add the EPI solution dropwise to the HP-β-CD solution under vigorous stirring (1000 RPM).

-

Target molar ratio: 1:2 (EPI : Cyclodextrin) to ensure full encapsulation.

-

-

Equilibration:

Visualizing the Stability Landscape

Diagram 1: Degradation Pathways of Epipinoresinol

This diagram illustrates the two primary enemies of stability: Acid (Isomerization) and Oxygen (Oxidation).

Caption: Acid catalyzes the isomerization to Pinoresinol via ring opening; oxidation leads to irreversible polymerization.[2]

Diagram 2: Stabilization Decision Workflow

Follow this logic flow to select the correct stabilization method for your specific problem.

Caption: Decision tree for selecting stabilization protocols based on visual and analytical symptoms.

Summary Data Table: Stability Parameters

| Parameter | Optimal Range | Failure Mode at Extremes |

| pH | 5.5 – 6.5 | < 4.0: Rapid epimerization to Pinoresinol.> 8.0: Phenolate oxidation & ring opening.[1][2] |

| Temperature | 4°C (Short term)-20°C (Long term) | > 40°C: Accelerates hydrolysis and oxidation rates (Arrhenius kinetics).[1][2] |

| Light | Dark (Amber vials) | UV light catalyzes radical formation and quinone polymerization.[1][2] |

| Solvent | Water + HP-β-CD | Pure water leads to precipitation; DMSO is good for stock but can be cytotoxic.[1][2] |

References

-

Tsuji, A., et al. (1981).[2] Degradation kinetics and mechanism of aminocephalosporins in aqueous solution. Journal of Pharmaceutical Sciences, 70(10), 1120-1128.[4] (Provides foundational kinetics for hydrolytic ring opening mechanisms relevant to lactams and furans).

-

Danciu, C., et al. (2022).[2] Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin.[1][2][5] Molecules, 27(16), 5123. (Validates HP-β-CD for stabilizing phenolic compounds).

-

Jang, H.Y., et al. (2022).[2][6] Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences, 23(24), 15482. (Details the antioxidant properties and oxidative vulnerability of lignans). [2]

-

PubChem. (2025).[2] Epipinoresinol Compound Summary. National Library of Medicine.[2] (Source for chemical structure and physical property data).[2][7][8][9][10]

-

Su, J., et al. (2012).[2] Formation of β-cyclodextrin inclusion enhances the stability and aqueous solubility of natural borneol.[3] Journal of Food Science, 77(6). (Demonstrates the general applicability of CD inclusion for improving solubility of terpenes and lignans).

Sources

- 1. (-)-Epipinoresinol | CAS:10061-38-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formation of β-cyclodextrin inclusion enhances the stability and aqueous solubility of natural borneol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil [pubmed.ncbi.nlm.nih.gov]

- 5. Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin | MDPI [mdpi.com]

- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (+)-Epipinoresinol | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

Resolving co-eluting peaks of pinoresinol and epipinoresinol in HPLC

Welcome to the technical support center for resolving the co-elution of pinoresinol and its epimer, epipinoresinol. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in the chromatographic separation of these closely related lignans. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic theory and practical laboratory experience.

Introduction: The Challenge of Separating Diastereomers

Pinoresinol and epipinoresinol are diastereomers, specifically epimers, that differ only in the stereochemical configuration at one chiral center.[1] This subtle structural difference results in very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a significant challenge. Standard reversed-phase methods often result in partial or complete co-elution, compromising accurate quantification and isolation.

This guide provides a systematic approach to method development and troubleshooting, focusing on the three core pillars of chromatographic resolution: Selectivity (α) , Efficiency (N) , and Retention (k) .[2] Of these, selectivity is the most powerful tool for resolving structurally similar compounds like pinoresinol and epipinoresinol.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific issues you may encounter during method development in a direct question-and-answer format.

Q1: My pinoresinol and epipinoresinol peaks are completely co-eluting under standard C18 conditions. Where should I begin troubleshooting?

A1: When peaks are completely co-eluting (Resolution, Rs = 0), the primary goal is to introduce selectivity (α) into the system. Selectivity describes the ability of the chromatographic system to differentiate between the two analytes.[3] Simply increasing column length or efficiency will not resolve peaks if the selectivity factor is 1. The most impactful changes involve altering the chemistry of the separation.

Follow this systematic workflow to introduce and optimize selectivity:

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Your first and most effective step is to modify the mobile phase, as this is often the quickest and most cost-effective approach.

Q2: How can I strategically modify the mobile phase to separate pinoresinol and epipinoresinol?

A2: Mobile phase optimization is critical for altering selectivity.[4] Since pinoresinol and epipinoresinol are structurally similar, subtle changes in mobile phase interactions can lead to significant differences in retention.

1. Change the Organic Modifier: The choice of organic solvent is a powerful tool for changing selectivity.[5] Methanol, acetonitrile (ACN), and tetrahydrofuran (THF) have different solvent properties. While ACN is aprotic, methanol is a protic solvent capable of hydrogen bonding. These differences in interaction can be exploited.

-

Actionable Protocol: If you are using ACN/water, prepare a mobile phase with methanol/water at a concentration that gives a similar retention time for the co-eluting pair. For example, a 50:50 ACN/water mobile phase is roughly equivalent in solvent strength to a 60:40 methanol/water mobile phase. Run the analysis and observe any change in peak spacing.

2. Incorporate a Third Solvent (Ternary Mobile Phase): Adding a small amount of a third solvent can dramatically alter selectivity. For lignan diastereomers, adding a solvent like 1,4-dioxane has proven effective.[6]

-

Expert Insight: A study successfully separated the diastereomers of pinoresinol diglucoside using a mobile phase of ACN/1,4-dioxane/water (2.5:6:91.5, v/v/v).[6] This highlights the potential of such mixtures. Start by adding 1-5% of a third solvent like 1,4-dioxane or isopropanol to your existing mobile phase.

3. Adjust Mobile Phase pH (if applicable): Pinoresinol and epipinoresinol are phenolic compounds. While their pKa values are high (around 10), ensuring a consistent and slightly acidic pH (e.g., pH 3-5 using 0.1% formic or acetic acid) can suppress the ionization of phenolic hydroxyl groups. This leads to more reproducible retention times and can sometimes improve peak shape and selectivity by minimizing interactions with residual silanols on the stationary phase.[5]

| Parameter | Starting Point | Optimization Strategy | Rationale |

| Organic Solvent | 50% Acetonitrile / 50% Water | Switch to ~60% Methanol / 40% Water | Changes selectivity through different analyte-solvent interactions (hydrogen bonding vs. dipole-dipole).[7] |

| Solvent Additive | None | Add 1-5% 1,4-Dioxane or Isopropanol | Introduces new interaction mechanisms to differentiate the epimers.[6] |

| pH Modifier | None | Add 0.1% Formic Acid (pH ~2.7) or Acetic Acid | Suppresses silanol activity on the stationary phase and ensures a consistent analyte ionization state, improving peak shape and reproducibility. |

Q3: My mobile phase adjustments aren't enough. What role does the stationary phase play, and what columns should I try?

A3: If mobile phase changes fail to provide separation, the stationary phase chemistry is the next critical parameter to adjust.[2] A standard C18 column separates primarily based on hydrophobicity, which is nearly identical for pinoresinol and epipinoresinol. Alternative stationary phases can provide different separation mechanisms.

Recommended Column Chemistries:

-

Phenyl-Hexyl or Biphenyl Phases: These columns offer π-π interactions with the aromatic rings in the lignan structure. The specific spatial arrangement of these rings in each epimer can lead to differential interactions and, therefore, separation. This is often the most successful alternative to C18 for aromatic isomers.

-

Polar-Embedded Phases (e.g., C18 with amide or carbamate groups): These phases offer a mixed-mode separation mechanism, combining hydrophobic interactions with polar interactions (like hydrogen bonding). This can enhance selectivity for compounds with polar functional groups like the hydroxyls and ethers in pinoresinol.

-

Polar Stationary Phases (e.g., DIOL, 2-Ethyl Pyridine): These are used in normal-phase or, more recently, in supercritical fluid chromatography (SFC) and can provide highly selective separations for lignans due to specific donor-acceptor interactions.[8]

Increase Efficiency with Modern Columns: While selectivity is key, higher efficiency (sharper peaks) makes it easier to resolve closely eluting compounds.

-

Actionable Protocol: Switch from a standard 5 µm particle size column to one packed with sub-2 µm (UPLC/UHPLC) or solid-core particles. This will generate significantly sharper peaks, which may be sufficient to resolve the compounds once a small amount of selectivity (α > 1.0) has been achieved.

Q4: How does temperature affect the separation of these epimers, and how can I use it to my advantage?

A4: Temperature is a powerful, yet often underutilized, tool for fine-tuning selectivity.[9][10] For diastereomers, changing the column temperature can alter the relative retention times in a non-linear fashion. An increase in temperature generally reduces retention time but can either increase or decrease selectivity depending on the thermodynamics of the analyte-stationary phase interaction.[11]

-

Expert Insight: A rule of thumb states that a 1°C increase in temperature decreases retention by 1-2%.[9] However, its effect on the selectivity (α) between two isomers is less predictable and must be determined empirically.

-

Actionable Protocol: Perform a temperature scout. Analyze your sample at three different temperatures, for example, 25°C, 40°C, and 60°C, keeping all other method parameters constant. Plot the retention times and resolution. You may find an optimal temperature where the resolution is maximized. A study separating pinoresinol diglucoside diastereomers found an optimal temperature of 37°C.[6]

Q5: I've tried other columns and mobile phases and now see a shoulder on my peak (Rs < 1.0). What are the next steps for full separation?

A5: Achieving a shoulder or partial separation is a major breakthrough! It means your system now has some selectivity (α > 1.0). The goal now is to optimize the method to achieve baseline resolution (Rs ≥ 1.5).

1. Fine-Tune Mobile Phase Strength: Make small, incremental changes to the organic solvent percentage (e.g., ±1-2%). A weaker mobile phase (less organic solvent) will increase retention and analysis time but may give the peaks more time to separate, improving resolution.[3]

2. Optimize Flow Rate: Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, albeit at the cost of a longer run time.[12] Perform a flow rate study (e.g., 1.0 mL/min, 0.8 mL/min, 0.6 mL/min) to find the best balance.

3. Combine Optimized Parameters: Systematically combine the best conditions you have found. For example, use the best column, the optimal mobile phase composition, and the ideal temperature you identified in your screening experiments.

Q6: I've exhausted achiral methods without success. What advanced chromatographic techniques can I explore?

A6: If conventional HPLC methods fail, more specialized techniques may be required.

-

Chiral Chromatography: Although pinoresinol and epipinoresinol are diastereomers and separable on achiral phases, a chiral stationary phase (CSP) can offer unique and powerful selectivity.[13][14] The complex chiral environment of a CSP can interact differently with the multiple chiral centers of each epimer, often providing excellent separation. Polysaccharide-based CSPs are a good starting point.

-

Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and chiral compounds.[8][15] It often uses polar stationary phases (like those mentioned in A3) with a mobile phase of supercritical CO2 and an organic co-solvent (modifier). SFC can provide very high efficiency and unique selectivity for lignans, often with faster analysis times and reduced solvent consumption compared to HPLC.[16]

Frequently Asked Questions (FAQs)

Q1: What are pinoresinol and epipinoresinol?

Pinoresinol is a lignan, a type of phenolic compound found in various plants.[17] Epipinoresinol is its natural epimer. They are stereoisomers that have multiple chiral centers but differ in the 3D arrangement at only one of those centers. This makes them diastereomers, not enantiomers.[1][18]

Q2: Is a gradient or isocratic elution better for this separation?

For separating two very closely eluting peaks, an isocratic method is generally preferred for optimization. It allows for precise control and fine-tuning of the mobile phase strength. A gradient elution is useful during initial method development to screen for the approximate solvent concentration needed to elute the compounds and to clean the column after each run. A very shallow gradient can also be used as an optimization tool.

Q3: How can I confirm the identity of each peak after achieving separation?

Peak identification should be confirmed using orthogonal techniques:

-

Mass Spectrometry (LC-MS): Both compounds have the same molecular weight and will produce the same parent ion. However, their fragmentation patterns (MS/MS) might show subtle, reproducible differences that can aid in identification.

-

Reference Standards: If pure standards of pinoresinol and epipinoresinol are available, spike your sample with each one individually to see which peak increases in area.

-

Preparative Chromatography and NMR: For absolute confirmation, you can use preparative HPLC to isolate each compound, followed by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their exact stereochemistry.

Q4: My peak shape is poor (fronting or tailing). How does this affect my separation?

Poor peak shape reduces resolution and makes accurate integration difficult.[19]

-

Tailing: Often caused by secondary interactions with the column (e.g., basic analytes with acidic silanols) or column overload. Ensure your mobile phase is slightly acidic (0.1% formic acid) and try reducing the sample concentration.

-

Fronting: Typically a sign of sample overload or injecting the sample in a solvent significantly stronger than the mobile phase. Always try to dissolve your sample in the initial mobile phase.

References

-

ResearchGate. Separation scheme for the detection of pinoresinol derivatives in the caterpillar's food plant, B. oleracea. Available from: [Link]

-

Journal of the American Oil Chemists' Society. Pinoresinol and 1-Acetoxypinoresinol, Two New Phenolic Compounds Identified in Olive Oil. Available from: [Link]

-

National Center for Biotechnology Information. Epipinoresinol | C20H22O6 | CID 637584 - PubChem. Available from: [Link]

-

ResearchGate. The chemical structures of (+)‐pinoresinol (1), (+)‐epipinoresinol (2), salicifoliol (3), gallic acid (4), syringic acid (5), vanillic acid (6), vanillin (7). Available from: [Link]

-

Timberline Instruments. HPLC Selectivity Temperature: Optimizing Critical Pairs. Available from: [Link]

-

Frontiers in Pharmacology. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. Available from: [Link]

-

MDPI. Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. Available from: [Link]

-

ResearchGate. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography. Available from: [Link]

-

Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

-

ResearchGate. Semi-micro chiral HPLC analysis of lignans. Available from: [Link]

-

LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

-

LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

-

Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

-

National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

-

ResearchGate. Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. Available from: [Link]

-

Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? Available from: [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

-

PubMed. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography. Available from: [Link]

-

Wikipedia. Pinoresinol. Available from: [Link]

-

PubMed. Chiral separation of the plant lignan matairesinol by capillary electrophoresis. Available from: [Link]

-

Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. Available from: [Link]

-

PubMed. Purification of lignans from Fructus Arctii using off-line two-dimensional supercritical fluid chromatography/reversed-phase liquid chromatography. Available from: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

LCGC International. How Does Temperature Affect Selectivity? Available from: [Link]

-

Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

-

National Center for Biotechnology Information. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Available from: [Link]

-

ResearchGate. Comparative study on separation of diastereomers by HPLC. Available from: [Link]

-

PubMed. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography. Available from: [Link]

-

LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

-

Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available from: [Link]

-

ResearchGate. (PDF) Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation. Available from: [Link]

-

SCIEX. How does increasing column temperature affect LC methods? Available from: [Link]

-

ResearchGate. Exploration and optimization of conditions for quantitative analysis of lignans in Schisandra chinensis by an online supercritical fluid extraction with supercritical fluid chromatography system. Available from: [Link]

-

PubMed. Development and validation of an ultra high-performance liquid chromatographic method for the determination of a diastereomeric impurity in (+)-pinoresinol diglucoside chemical reference substance. Available from: [Link]

-

ResearchGate. For HPLC, what different mobile phases are best to start with for methods development? Available from: [Link]

-

Drawell. Strategies for Method Development and Optimization in HPLC. Available from: [Link]

Sources

- 1. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]